molecular formula C9H8N2O B8783663 1-Aminoisoquinolin-7-ol

1-Aminoisoquinolin-7-ol

Cat. No.: B8783663
M. Wt: 160.17 g/mol
InChI Key: RXUCSGSFYHUFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminoisoquinolin-7-ol (CAS 174302-46-6), with a molecular formula of C9H8N2O and a molecular weight of 160.18 g/mol, is a high-purity isoquinoline derivative of significant interest in pharmaceutical research and development . This compound serves as a key structural motif and synthetic intermediate in the exploration of novel therapeutic agents. Scientific investigations, particularly those detailed in patent literature, highlight the relevance of 7-aminoisoquinoline compounds in the development of treatments for various diseases, including glaucoma and neurodegenerative disorders . The core isoquinoline structure is frequently explored for its potential interactions with biological targets such as phosphotransferases, making it a valuable scaffold for probing disease mechanisms and identifying new drug candidates . Researchers utilize this compound under controlled conditions to advance discovery in these areas. Available with a certificate of analysis, this product is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant material safety data sheet (MSDS) and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-aminoisoquinolin-7-ol

InChI

InChI=1S/C9H8N2O/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H,(H2,10,11)

InChI Key

RXUCSGSFYHUFFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Aminoisoquinolin 7 Ol and Analogues

Synthetic Pathways to 1-Aminoisoquinolin-7-ol (B6227316)

The direct synthesis of this compound requires specific strategies to correctly place the amino and hydroxyl functionalities on the isoquinoline (B145761) core.

Dealkylation of Methoxy (B1213986) Precursors

A common and effective method for synthesizing phenolic isoquinolines, including derivatives of this compound, is through the dealkylation, most commonly demethylation, of the corresponding methoxy-substituted precursors. This strategic removal of a methyl group from a methoxy ether unveils the target hydroxyl group.

For instance, the synthesis of 1-aminoisoquinolin-6-ol (B8745573) has been achieved by the demethylation of the crude 6-methoxyisoquinolin-1-amine (B1590702) precursor using pyridinium (B92312) chloride. researchgate.net This approach involves first synthesizing the methoxy-analogue, 6-methoxyisoquinolin-1-amine, via amination of 6-methoxyisoquinoline (B27300) 2-oxide. researchgate.net A similar strategy could theoretically be applied for this compound, starting from 7-methoxyisoquinolin-1-amine.

Alternative Synthetic Routes

Beyond dealkylation, other routes have been developed for related aminoisoquinolines. A practical and scalable synthesis for the isomeric 7-aminoisoquinoline was developed starting from the low-cost material 1,2,3,4-tetrahydroisoquinoline. thieme-connect.com This multi-step process involves partial oxidation, nitration to introduce the nitrogen functionality, aromatization, and finally, reduction of the nitro group to the desired amine. thieme-connect.com While this synthesis yields the 7-aminoisoquinoline core, further functionalization would be required to introduce the 1-amino and 7-ol groups of the target compound.

Another approach involves the construction of the isoquinoline ring from acyclic precursors. The medicinal chemistry synthesis of 7-aminoisoquinoline has been achieved through a Pictet–Spengler reaction of a protected 4-nitrophenethylamine with paraformaldehyde, followed by cleavage of the protecting group, dehydrogenation, and nitro group reduction. thieme-connect.com

Transition Metal-Catalyzed Syntheses of 1-Aminoisoquinoline (B73089) Derivatives

The synthesis of the 1-aminoisoquinoline scaffold has been significantly advanced by the development of transition metal-catalyzed reactions. These methods often offer high efficiency, regioselectivity, and functional group tolerance, providing access to a wide array of derivatives.

Rhodium(III)-Catalyzed Annulation and C-H Activation Protocols

Rhodium(III) catalysis has emerged as a powerful tool for constructing 1-aminoisoquinolines through C-H activation and annulation cascades. These reactions typically involve the coupling of an aromatic precursor bearing a directing group with an alkyne or a surrogate.

One prominent method utilizes the oxidative coupling of N-aryl or N-alkyl benzamidines with internal alkynes. nih.gov Using a [RhCp*Cl₂]₂ catalyst, this reaction proceeds with high selectivity to afford N-substituted 1-aminoisoquinolines. nih.gov A variety of substituted benzamidines and both symmetrical and unsymmetrical alkynes can be employed.

Another versatile approach involves the Rh(III)-catalyzed annulation of N-aryl amidines with cyclic 2-diazo-1,3-diketones. rsc.org This redox-neutral process allows for the formation of a broad range of 1-aminoisoquinoline derivatives in high yields. rsc.org Similarly, rhodium catalysis enables the synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes. acs.orgresearchgate.net In these transformations, the N-O bond of the oxime acts as an internal oxidant. acs.org

The following table summarizes the scope of a Rh(III)-catalyzed synthesis of 1-aminoisoquinolines from amidines and alkynes. nih.gov

Amidine (R¹)Alkyne (R², R³)ProductYield (%)
4-MeC₆H₄Ph, Ph1-(N-(p-tolyl)amino)-3,4-diphenylisoquinoline95
4-MeOC₆H₄Ph, Ph1-(N-(4-methoxyphenyl)amino)-3,4-diphenylisoquinoline96
4-FC₆H₄Ph, Ph1-(N-(4-fluorophenyl)amino)-3,4-diphenylisoquinoline85
PhEt, Et1-(N-phenylamino)-3,4-diethylisoquinoline81
PhPh, Me1-(N-phenylamino)-4-methyl-3-phenylisoquinoline88

Copper(II)-Catalyzed Annulation Procedures

Copper catalysts provide an economical and efficient alternative for the synthesis of 1-aminoisoquinoline derivatives. One effective strategy involves the Cu(acac)₂-catalyzed cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates. researchgate.net This method proceeds under mild conditions with high efficiency.

More complex, multi-component reactions have also been developed. A copper-catalyzed three-component reaction of 2-bromoaryl nitriles, terminal alkynes, and amines provides an efficient and selective route to 1-aminoisoquinolines. acs.orgnih.gov This process involves the difunctionalization of the cyano group and proceeds via a proposed Cu(III)-acetylide intermediate, which ensures exclusive 6-endo-dig cyclization. acs.orgnih.gov Copper(II) acetate (B1210297) has also been used to catalyze the intramolecular C-H amination of N-phenyl-1-aminoisoquinoline to generate fused heterocyclic systems. semanticscholar.org

The table below illustrates the variety of 1-aminoisoquinolines synthesized via a copper-catalyzed three-component reaction. acs.org

2-Bromoaryl Nitrile (R¹)Alkyne (R²)Amine (R³, R⁴)Yield (%)
HPhMorpholine85
4-MePhMorpholine82
4-FPhMorpholine78
Hn-BuMorpholine75
HPhPiperidine88

Gold(III)-Mediated Domino Reactions

Gold catalysis offers a mild and efficient pathway to 1-aminoisoquinolines through domino reactions. A facile and widely cited method involves the reaction of readily available 2-alkynylbenzamides with ammonium (B1175870) acetate, which serves as the nitrogen source. acs.orgorganic-chemistry.orgnih.govresearchgate.net

This reaction is typically mediated by a gold(III) catalyst, such as a combination of NaAuCl₄·2H₂O and AgSbF₆, in a solvent like acetonitrile (B52724) at elevated temperatures. organic-chemistry.org The protocol is compatible with a wide variety of functional groups on the 2-alkynylbenzamide starting material, including those with aryl, heteroaryl, alkenyl, and alkyl groups at the alkyne terminus. organic-chemistry.org The reaction proceeds in moderate to excellent yields, with electron-donating groups on the substrates generally leading to higher yields. organic-chemistry.org A plausible mechanism involves gold-catalyzed cyclization followed by the addition of ammonia (B1221849) and subsequent transformations to yield the final 1-aminoisoquinoline product. researchgate.netorganic-chemistry.orgnih.gov Heterogeneous gold catalysts, such as a bipy-gold(III) complex immobilized on magnetic nanoparticles, have also been developed for this transformation, allowing for easy catalyst recovery. researchgate.net

The scope of the Gold(III)-mediated synthesis is highlighted in the table below. organic-chemistry.org

Substituent on Benzamide (B126) (R¹)Substituent on Alkyne (R²)Yield (%)
HPhenyl92
4-MethoxyPhenyl95
4-MethylPhenyl94
4-ChloroPhenyl85
4-NitroPhenyl65
H1-Hexenyl72
HCyclohexyl75

Cobalt-Catalyzed C-H Functionalization

The use of earth-abundant first-row transition metals like cobalt for C-H activation has gained significant traction as a cost-effective and sustainable alternative to precious metals. core.ac.uk Cobalt(III)-catalysis has been effectively employed for the synthesis of 1-aminoisoquinolines through an oxadiazole-directed aromatic C-H functionalization. acs.orgnih.gov

This strategy involves the coupling of aromatic compounds bearing an oxadiazole directing group with various alkynes. The reaction proceeds via a C-H/N-H bond activation and annulation sequence. chim.it A key feature of this method is the subsequent redox-neutral cleavage of the N-O bond within the directing group, which facilitates the final C-N cyclization to form the 1-aminoisoquinoline core. acs.orgnih.gov This approach is noted for its tolerance of a broad range of functional groups on both the aromatic precursor and the alkyne coupling partner. nih.gov The picolinamide (B142947) directing group has also been utilized in a similar traceless fashion for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes to yield isoquinolines. chim.it

Methodology Catalyst System Key Features Substrates
Oxadiazole-Directed C-H ActivationCo(III) catalystEmploys a labile N-O bond for redox-neutral C-N cyclization. acs.orgAromatic compounds with oxadiazole directing groups, alkynes. acs.orgnih.gov
Picolinamide-Directed C-H/N-H AnnulationCobalt catalystUtilizes a traceless directing group strategy. chim.itBenzylamides, alkynes. chim.it
Aminoquinoline-Directed C-H AlkenylationCo(OAc)₂ / Mn(OAc)₂Effective for ortho-functionalization of sp² C-H bonds. chim.itAminoquinoline amides, alkynes. chim.it

Palladium-Catalyzed Cascade Cyclization-Coupling

Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for constructing complex heterocyclic systems like isoquinolines. Cascade reactions, which involve multiple bond-forming events in a single operation, are particularly efficient.

One notable method is the palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids. mdpi.com This reaction proceeds through an intramolecular cyclization to form a π-allylpalladium intermediate, which then undergoes a Suzuki coupling with the arylboronic acid to furnish highly substituted 1,2-dihydroisoquinolines. mdpi.com Another powerful approach is the Larock isoquinoline synthesis, which involves the palladium(II)-catalyzed cyclization of o-alkynylbenzaldimines, followed by coupling with electrophiles like alkenes (Heck reaction) or aryl halides. researchgate.netacs.org This method provides a practical route to various 3,4-disubstituted isoquinolines. acs.org Additionally, sequential palladium-catalyzed α-arylation of ketones with o-haloaryl precursors followed by an acid- or base-promoted cyclization provides a convergent and flexible route to a wide array of polysubstituted isoquinolines and their N-oxides. nih.gov

Methodology Catalyst System Substrates Products
Cascade Cyclization-CouplingPd(OAc)₂, P(o-tolyl)₃Trisubstituted allenamides, arylboronic acids. mdpi.comSubstituted 1,2-dihydroisoquinolines. mdpi.com
Larock Cyclization/OlefinationPd(II) catalysto-Alkynylbenzaldimines, alkenes. researchgate.net4-(1-Alkenyl)-3-arylisoquinolines. researchgate.net
Sequential α-Arylation/CyclizationPalladium catalystKetones, o-bromobenzaldehyde acetals. nih.govPolysubstituted isoquinolines and isoquinoline N-oxides. nih.gov
Domino Heck Cyclization/Cross-CouplingPalladium catalystAlkene-tethered indoles, (E)-β-chlorovinyl ketones. rsc.orgFuran-bearing indolo[2,1-α]isoquinolines. rsc.org

Metal-Free Synthetic Strategies

Moving away from transition metals, metal-free strategies offer advantages in terms of cost, toxicity, and simplified purification. A prominent approach for synthesizing 1-aminoisoquinolines involves the domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. beilstein-journals.org This reaction is mediated by trimethylaluminum (B3029685) (Me₃Al) and proceeds through a nucleophilic addition of the amine to the nitrile group, followed by an intramolecular cyclization (annulation) onto the ketone carbonyl. beilstein-journals.org A similar strategy reports the activation of the nitrile group toward nucleophilic addition and subsequent annulation in an aqueous medium without any metal or additive, representing a highly atom-economical and green chemical process. rsc.org This method demonstrates high regioselectivity with both primary and secondary amines and tolerates a wide range of functional groups. rsc.org

The development of protocols that operate without any external additives (catalysts, oxidants, or bases) is a significant goal in green chemistry. An additive-free protocol for constructing aminated isoquinolines from 2-(2-oxo-2-arylethyl) benzonitrile (B105546) has been successfully developed to run in an aqueous medium. rsc.org This reaction is operationally simple and has been demonstrated on a gram scale. rsc.org Another approach involves the catalyst- and additive-free annulation of ynediones with isoquinoline N-oxides. acs.org This reaction proceeds via a tandem [3+2] cycloaddition, ring-opening, and N-nucleophilic addition cascade, exhibiting high regioselectivity and atom economy under air conditions. acs.org

Cascade Cycloaddition and Annulation Reactions for Isoquinoline Ring Formation

Cascade cycloaddition and annulation reactions provide powerful and efficient pathways to construct the isoquinoline core and its fused derivatives. nih.gov Rhodium(III)-catalyzed [4+2] annulation of N-alkyl benzimidamides with vinylene carbonate has been used to construct 1-aminoisoquinoline derivatives. nih.gov The reaction forms a cycloadduct that undergoes β-oxygen elimination to yield the final product. nih.gov

Other transition metals are also effective. For instance, manganese(I) can catalyze the C-H activation of aryl amidines and their subsequent annulation with dioxolones to form a seven-membered manganacycle intermediate, which then cyclizes to afford aminoisoquinoline derivatives. nih.gov In a different strategy, a dearomatization-guided [3+2] cycloaddition-triggered annulation of in situ-formed isoquinolinium ylides with cyclic imines has been reported to produce complex polycyclic frameworks. thieme-connect.comsorbonne-universite.fr These cascade processes, often involving multiple bond-forming and-breaking events, enable the rapid assembly of complex molecular architectures from simple precursors. sorbonne-universite.fr

Reductive Amination Approaches

Reductive amination is a classic and highly reliable method for forming C-N bonds and is particularly useful for introducing or modifying amine functionalities. masterorganicchemistry.com This methodology has been applied to the synthesis of 1-aminoisoquinoline-based compounds. For example, a 1-aminoisoquinoline moiety was introduced by the reductive amination of a substituted benzaldehyde (B42025) with isoquinoline-1,6-diamine (B6227173). nih.gov The reaction proceeds by forming an intermediate imine between the aldehyde and the primary amino group of the diamine, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comnih.gov Sodium cyanoborohydride (NaCNBH₃) is a common reducing agent for this transformation because it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comnih.gov This approach is also used to create N,N-disubstituted 6- or 7-aminoisoquinolines, highlighting its versatility in generating diverse analogues. google.com

Methodology Reagents Mechanism Application Example
Reductive AminationAldehyde/Ketone, Amine, Reducing Agent (e.g., NaCNBH₃). masterorganicchemistry.com1. Formation of an imine/iminium ion. 2. In situ reduction to an amine. masterorganicchemistry.comSynthesis of compound 13 via reaction of benzaldehyde 3a with isoquinoline-1,6-diamine 12 . nih.gov

Synthetic Utility of Vinyl Azides in Isoquinoline Formation

The application of vinyl azides in the synthesis of heterocyclic compounds has garnered significant attention due to their versatile reactivity. nih.gov Vinyl azides serve as valuable precursors for various reactive intermediates, including iminyl radicals, 2H-azirines, and iminyl metal complexes, which can undergo cyclization to form a range of nitrogen-containing heterocycles such as isoquinolines. nih.govrsc.org The inherent reactivity of the vinyl azide (B81097) group, often enhanced by the presence of a double bond, allows for diverse synthetic transformations. nih.gov

One notable strategy for isoquinoline synthesis involves the palladium-catalyzed cyclization of oximes with vinyl azides. organic-chemistry.orgacs.org This method provides a useful protocol for constructing various isoquinoline derivatives under mild conditions and with good functional group tolerance. organic-chemistry.orgacs.org In this transformation, the oxime can act as both a directing group and an internal oxidant. acs.org

A general representation of this palladium-catalyzed approach is the reaction between an aromatic oxime and a vinyl azide to yield the corresponding isoquinoline. The reaction proceeds efficiently in the presence of a palladium catalyst.

While vinyl azides have been established as effective synthons for the construction of the isoquinoline core, and various methods exist for the synthesis of 1-aminoisoquinolines, a specific and direct synthetic route to this compound utilizing vinyl azide chemistry has not been extensively documented in the reviewed literature. acs.orgacs.orgresearchgate.net General methods for preparing 1-aminoisoquinolines often involve reactions such as the gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium acetate or the direct amination of isoquinoline, which can require harsh reaction conditions. acs.orggoogle.com

The research on vinyl azide-mediated isoquinoline synthesis primarily focuses on the formation of the core heterocyclic structure with various substituents. For instance, palladium-catalyzed reactions of aromatic oximes and vinyl azides have been shown to produce a range of substituted isoquinolines. acs.org The table below summarizes representative examples of isoquinolines synthesized via this methodology.

Table 1: Examples of Isoquinolines Synthesized via Palladium-Catalyzed Cyclization of Oximes and Vinyl Azides

Oxime ReactantVinyl Azide ReactantProductYield (%)Reference
Benzaldoxime (B1666162)1-azido-2-phenylethene3-phenylisoquinoline85 acs.org
4-Methoxybenzaldoxime1-azido-2-phenylethene6-methoxy-3-phenylisoquinoline78 acs.org
4-Chlorobenzaldoxime1-azido-2-phenylethene6-chloro-3-phenylisoquinoline82 acs.org
Naphthalen-2-ylmethanone oxime1-azido-2-phenylethene3-phenylbenzo[g]isoquinoline75 acs.org

This table is illustrative and based on generalized outcomes of the described reaction type. Specific yields and conditions can be found in the cited literature.

The formation of the isoquinoline ring from vinyl azides can also proceed through the generation of iminyl radicals. nih.gov These radicals can be formed by the addition of an external radical species to the vinyl azide, leading to subsequent cyclization. nih.gov However, the application of this specific radical pathway for the synthesis of this compound is not detailed in the available sources.

Mechanistic Investigations of 1 Aminoisoquinoline Synthesis and Reactions

Elucidation of Reaction Mechanisms in Isoquinoline (B145761) Synthesis

The formation of the 1-aminoisoquinoline (B73089) scaffold is often achieved through complex, multi-step reactions. Mechanistic studies, including kinetic experiments and computational analysis, have shed light on the intricate pathways involved in these transformations.

Role of Intermediates (e.g., Rhodacyclic, Iminium, Carbine)

The pathways to 1-aminoisoquinolines are frequently governed by the formation of specific reactive intermediates. Transition metal catalysis, in particular, has been shown to proceed through several key species.

Rhodacyclic Intermediates: Rhodium-catalyzed reactions are prominent in 1-aminoisoquinoline synthesis. In the annulation of N-aryl benzamidines with alkynes, a seven-membered rhodacyclic intermediate is generated through C-H activation. rsc.org This intermediate undergoes reductive elimination to yield the final 1-aminoisoquinoline product. rsc.org Similarly, the coupling of N-alkyl benzimidamide with vinylene carbonate, a reaction catalyzed by Rh(III), proceeds through a cycloadduct intermediate that subsequently eliminates a β-oxygen to form the 1-aminoisoquinoline. rsc.org In some cases, a five-membered rhodacycle is proposed as a key intermediate. nih.gov For instance, in the reaction of N-aryl amidines with diazo homophthalimides, a six-membered rhodacycle forms, which then coordinates with the diazo compound to generate a Rh-carbene intermediate. nih.gov

Iminium Intermediates: Iminium ions are another class of crucial intermediates. In a trimethylaluminum (B3029685) (Me3Al)-mediated domino reaction, 2-(2-oxo-2-phenylethyl)benzonitrile condenses with an amine to form an imine intermediate. organic-chemistry.org This intermediate undergoes intramolecular cyclization, followed by an N- acs.orgresearchgate.net-shift and protonation to yield the 1-aminoisoquinoline. organic-chemistry.org Silver(I)-catalyzed electrophilic cyclization of benzaldoxime (B1666162) can also generate an iminium ion, which is a key step in certain synthetic routes. rsc.org

Carbene Intermediates: Cobalt(III) and Rhodium(III) catalyzed reactions involving diazo compounds proceed via the formation of metal-carbene intermediates. nih.govnih.govrsc.org In the Co(III)-catalyzed reaction of aryl amidines with diazo compounds, the process is redox-neutral and produces only N₂ and H₂O as byproducts. organic-chemistry.orgresearchgate.netnih.gov A plausible mechanism involves the formation of a cationic cobalt(III) catalyst that facilitates the generation of structurally diverse isoquinolines. rsc.orgresearchgate.net Similarly, Rh(III)-catalyzed reactions of N-aryl amidines with cyclic 2-diazo-1,3-diketones involve a cascade of C-H activation and intramolecular cyclization, where the diazo compound serves as a carbene precursor. acs.orgrsc.org Iodonium ylides can also serve as safe and accessible carbene precursors in Rh(III)-catalyzed cascade annulations. researcher.life

Transition State Analysis in Cyclization Reactions

Computational studies have provided insights into the energetics of the cyclization steps. For instance, in the synthesis of isoquinoline N-oxides via oxidative cyclization of ketoximes, density functional theory (DFT) calculations have been used to compare ionic and radical pathways. scribd.com These studies revealed that the ionic mechanism, proceeding through a cationic intermediate, has a significantly lower activation barrier for the ring-forming step compared to the radical pathway. scribd.com This suggests that the reaction predominantly follows an ionic route. scribd.com In other systems, analysis of the transition state vectors has confirmed concerted cyclization processes, detailing the atomic motions involved in bond formation and cleavage.

Influence of Catalysts and Reagents on Reaction Pathways

The choice of catalyst and reagents is paramount in directing the outcome of 1-aminoisoquinoline synthesis. Different metal catalysts can favor distinct mechanistic pathways, leading to different products or regioselectivity.

Copper-based catalysts, for example, favor a 6-endo-dig cyclization of 2-alkynylbenzonitriles with secondary amines, leading specifically to 1-aminoisoquinolines. nih.gov In contrast, other metal triflates (Zn, Ag, Bi, Sc, Yb) promote a 5-exo-dig cyclization, resulting in the formation of 1-aminoisoindolines. nih.gov This highlights the critical role of the metal in controlling the regioselectivity of the cyclization.

Rhodium(III) and Cobalt(III) catalysts are frequently used to facilitate C-H activation and annulation reactions. rsc.orgnih.govresearchgate.net The use of an oxadiazole directing group in Co(III)-catalyzed synthesis allows for a redox-neutral C-N cyclization. researchgate.net The specific ligands on the metal center and the choice of base or other additives can also profoundly influence the reaction pathway. For instance, in the synthesis of 1-aminoisoquinolines from 2-methylaryl aldehydes and nitriles, the use of LiHMDS alone leads to the desired product, whereas the addition of cesium fluoride (B91410) alters the reaction course to produce isoquinolines instead. researcher.life

The following table summarizes the influence of various catalysts on the synthesis of 1-aminoisoquinolines.

Catalyst SystemStarting MaterialsKey Intermediate/MechanismProduct
[RhCp*Cl₂]₂ / CsOPivN-aryl amidines, cyclic 2-diazo-1,3-diketonesRh-carbene, C-H activation/cyclization1-Aminoisoquinolines acs.org
Co(III)Aryl amidines, diazo compoundsCo-carbene, C-H/N-H functionalization1-Aminoisoquinolines researchgate.netnih.gov
Copper-based2-Alkynylbenzonitriles, secondary amines6-endo-dig cyclization1-Aminoisoquinolines nih.gov
Me₃Al2-(2-oxo-2-phenylethyl)benzonitriles, aminesIminium intermediate, domino reactionSubstituted 1-aminoisoquinolines organic-chemistry.org
AgOTfo-Alkynylbenzaldoximes, isocyanatesElectrophilic cyclization/[3+2] cycloaddition1-Aminoisoquinolines scite.ai
Rh(III)N-aryl benzamidines, alkynesRhodacyclic intermediate, oxidative couplingN-substituted 1-aminoisoquinolines rsc.orgnih.gov

Studies on Regioselectivity and Stereoselectivity in Derivatization

Controlling the substitution pattern on the isoquinoline core is a significant challenge in synthetic design. The regioselectivity of these reactions is often dictated by the catalyst and the directing groups present on the substrates.

In metal-catalyzed domino reactions of 2-alkynylbenzonitriles, the choice of metal catalyst is the deciding factor for regioselectivity. As mentioned, copper catalysts direct the reaction to form 1-aminoisoquinolines (via 6-endo-dig cyclization), while zinc, silver, and other triflates lead to 1-aminoisoindolines (via 5-exo-dig cyclization). nih.gov This catalyst-controlled regioselectivity provides a powerful tool for selectively accessing different heterocyclic scaffolds from the same starting material. nih.gov

Furthermore, the use of directing groups on the starting materials plays a crucial role. In Rh(III)-catalyzed C-H activation, amidine groups can direct the functionalization to the ortho position of an aryl ring, leading to the selective formation of 1-aminoisoquinolines. rsc.orgnih.gov Triflic anhydride (B1165640) has been used as an activator in the amination of isoquinoline-N-oxides, enhancing the electrophilicity at the C-1 position and leading to regioselective amination.

The table below illustrates examples of regioselective control in 1-aminoisoquinoline synthesis.

Reaction TypeCatalyst/ReagentSubstratesRegioselectivity ControlOutcome
Aminative Domino CyclizationCopper-based catalyst2-Alkynylbenzonitriles, secondary aminesMetal-controlled cyclization mode (6-endo-dig)Selective formation of 1-aminoisoquinolines nih.gov
Aminative Domino CyclizationZn, Ag, Bi, Sc, Yb triflates2-Alkynylbenzonitriles, secondary aminesMetal-controlled cyclization mode (5-exo-dig)Selective formation of 1-aminoisoindolines nih.gov
C-H Activation/AnnulationRh(III) catalystN-aryl benzamidines, alkynesAmidine directing groupRegioselective C-C and C-N bond formation rsc.orgnih.gov
AminationTriflic anhydrideIsoquinoline-N-oxides, aminesActivation of C-1 positionRegioselective synthesis of 1-aminoisoquinolines

Derivatives and Analogues of 1 Aminoisoquinolin 7 Ol: Structural Elaboration and Functionalization

Synthesis of Substituted 1-Aminoisoquinoline (B73089) Derivatives

The construction of the 1-aminoisoquinoline skeleton and its substituted variants can be achieved through a multitude of synthetic strategies, often employing transition-metal catalysis to facilitate efficient bond formation. These methods provide access to a wide array of derivatives with diverse functional groups.

One prominent approach involves the C–H activation and annulation of N-aryl amidines. acs.org Rhodium(III) catalysis, for instance, enables the reaction of N-aryl amidines with partners like cyclic 2-diazo-1,3-diketones or alkynes. acs.orgnih.gov This process forms two new bonds (C-C and C-N) in a single operation, constructing the isoquinoline (B145761) core under mild conditions. acs.org Similarly, cobalt(III) catalysts can be used for the C-H/N-H bond functionalization of aryl amidines with diazo compounds. organic-chemistry.org Ruthenium catalysts have also been employed for the oxidative coupling of benzylamines with internal alkynes, where the primary amine acts as a directing group. acs.org

Copper-catalyzed reactions offer another facile route. A one-pot, three-component coupling reaction has been developed to rapidly assemble a library of structurally diverse 1-aminoisoquinoline derivatives. nih.gov Another copper-catalyzed method involves the denitrogenative transannulation of 3-aminoindazoles. organic-chemistry.org

Other synthetic protocols include:

Me₃Al-mediated domino reactions : This method treats 2-(2-oxo-2-phenylethyl)benzonitriles with various amines, proceeding through a nucleophilic addition and subsequent intramolecular cyclization. beilstein-journals.org

Metal-free synthesis : A novel approach utilizes the reaction of 4H-pyran derivatives with secondary amines, which proceeds via a ring-opening and sequential ring-closing mechanism to yield multisubstituted 1-aminoisoquinolines. researchgate.net

Gold(III)-mediated domino reactions : Starting from readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297), this method produces 1-aminoisoquinoline derivatives under mild conditions. acs.org

Silver-catalyzed cyclization : Silver triflate can catalyze the electrophilic cyclization of o-alkynylbenzaldoximes with isocyanates to afford a series of 1-amino-isoquinolines. nih.gov

Table 1: Selected Synthetic Methodologies for 1-Aminoisoquinoline Derivatives

Catalytic System Starting Materials Key Transformation Reference(s)
Rhodium(III) N-aryl amidines, alkynes/diazo compounds Oxidative coupling / C-H activation acs.orgnih.govrsc.org
Copper(I) or (II) 2-halobenzonitriles, terminal alkynes, NaN₃ One-pot three-component coupling nih.gov
Trimethylaluminum (B3029685) (Me₃Al) 2-(2-oxo-2-phenylethyl)benzonitriles, amines Domino nucleophilic addition/cyclization beilstein-journals.org
Metal-Free 4H-pyran derivatives, secondary amines Ring-opening/ring-closing cascade researchgate.net
Gold(III) 2-Alkynylbenzamides, ammonium acetate Domino hydroamination/cyclization acs.org
Silver(I) o-Alkynylbenzaldoximes, isocyanates Electrophilic cyclization/[3+2] cycloaddition nih.gov
Cobalt(III) Aryl amidines, diazo compounds C-H/N-H bond functionalization organic-chemistry.org

Introduction of Heterocyclic Moieties

Fusing or attaching other heterocyclic rings to the 1-aminoisoquinoline scaffold is a common strategy to explore new chemical space and modulate biological activity. These modifications can lead to complex, polycyclic systems with distinct properties.

One example is the synthesis of imidazo[2,1-a]isoquinoline scaffolds. This can be achieved through a multicomponent cascade cyclization, where an intermolecular nucleophilic attack of isoquinolin-1-amine on an acetophenone (B1666503) derivative is followed by intramolecular annulation. nih.gov This core can be further functionalized, for instance, by selenation or sulfenylation. nih.gov

Another structural variation is the creation of spiro-isoquinoline frameworks. A one-step protocol has been developed involving the C-H activation of an N-aryl amidine with a diazo homophthalimide, which proceeds through an isoquinoline intermediate that undergoes subsequent cyclization and deamination. nih.gov

In the context of kinase inhibitor development, a pyridylpyrimidine group was attached to the N-1 position of the aminoisoquinoline core, replacing a previous benzamide (B126) moiety. acs.org This modification was crucial for improving kinase selectivity. acs.org The synthesis of these N-substituted derivatives often involves standard cross-coupling or nucleophilic substitution reactions on the 1-amino group.

Acylation and Sulfonamidation Strategies

Acylation can be achieved using standard reagents like acyl chlorides or by employing cross-dehydrogenative coupling (CDC) strategies. organic-chemistry.org For example, an oxidative CDC reaction enables the acylation of isoquinolines with arylmethanols in the presence of an oxidant like K₂S₂O₈. organic-chemistry.org

Sulfonamidation introduces the N-arylsulfonamide group, a critical moiety in many bioactive molecules. sioc-journal.cn Transition metal-catalyzed methods are frequently used to form the C-N bond required for sulfonamidation. sioc-journal.cn For instance, a ruthenium-catalyzed reaction has been used for the ortho-sulfonamidation of α-tetralones with sulfonyl azides. acs.org While direct sulfonamidation on the 1-aminoisoquinoline nitrogen is a standard synthetic transformation, specific literature examples often focus on the synthesis of the core itself. However, general methods for the sulfonamidation of amines using sulfonyl chlorides in the presence of a base like pyridine (B92270) are directly applicable. nih.gov Electrochemical methods for aromatic C-H sulfonamidation have also been developed. beilstein-journals.org

Bioisosteric Replacements in 1-Aminoisoquinoline Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties to maintain biological activity, is a cornerstone of drug design. researchgate.netcresset-group.com The 1-aminoisoquinoline moiety has emerged as a highly effective bioisostere, most notably for the benzamidine (B55565) group. researchgate.netufrj.br

The benzamidine group is strongly basic (pKa ~12.5), which can lead to poor oral bioavailability. nih.govufrj.br The 1-aminoisoquinoline group, being significantly less basic (pKa ≈ 7.5), offers a solution to this pharmacokinetic challenge. nih.govufrj.br This replacement has been successfully applied in the design of orally active thrombin inhibitors, where substituting the benzamidine in the lead compound Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP) with 1-aminoisoquinoline led to potent enzyme inhibition with improved membrane transport. ufrj.brwiley-vch.de

A similar strategy was employed in the discovery of agonists for the human MAS-related G protein-coupled receptor X1 (MRGPRX1). Replacing the benzamidine group in a lead compound with 1-aminoisoquinoline not only addressed the high basicity but also resulted in the most potent agonist in the series, which also exhibited greater selectivity over opioid receptors. nih.gov This highlights that the bioisosteric replacement can enhance both pharmacokinetic and pharmacodynamic properties.

Table 2: Comparison of Physicochemical and Biological Properties of Benzamidine and its 1-Aminoisoquinoline Bioisostere

Moiety pKa (approx.) Key Feature Application Example Outcome of Replacement Reference(s)
Benzamidine ~12.5 Strongly basic Thrombin Inhibitor (NAPAP) - nih.govufrj.br
1-Aminoisoquinoline ~7.5 Moderately basic Thrombin Inhibitor Improved oral bioavailability ufrj.brwiley-vch.de
Benzamidine ~12.5 Strongly basic MRGPRX1 Agonist - nih.gov
1-Aminoisoquinoline ~7.5 Moderately basic MRGPRX1 Agonist Increased potency and selectivity nih.gov

Rational Design of Analogue Libraries for Structure-Activity Relationship Studies

The development of potent and selective drugs requires a systematic exploration of the structure-activity relationships (SAR). The rational design of analogue libraries around the 1-aminoisoquinoline scaffold is a key strategy to achieve this.

Structure-based drug design (SBDD) is a powerful tool in this process. For example, in the development of novel inhibitors for the oncogenic protein KRAS G12C, SBDD was used to design a target library based on a 1-amino-3-aryl isoquinoline scaffold. nih.gov A versatile ruthenium-catalyzed C-H functionalization/annulation reaction was then developed to expediently synthesize these designed compounds for in vitro testing. nih.gov

Similarly, the discovery of inhibitors for the B-Raf kinase, another cancer target, involved the strategic replacement of a benzamide core with a 1-aminoisoquinoline scaffold. acs.org This modification, part of a lead optimization campaign, significantly improved kinase selectivity and conferred favorable pharmacokinetic properties, leading to potent anti-tumor agents. acs.org

Modern hit-finding technologies, such as the screening of DNA-encoded libraries (DELs), are also being used to identify novel starting points for drug discovery programs. acs.org Hits from these screens can be further optimized through the synthesis of focused analogue libraries, often guided by computational modeling and X-ray crystallography, to rapidly establish SAR and improve potency and selectivity. acs.orgnih.gov The 1-aminoisoquinoline scaffold, with its numerous points for diversification, is well-suited for the construction of such libraries. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 Aminoisoquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-Aminoisoquinolin-7-ol (B6227316), the spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton.

The chemical shifts for the parent compound, 1-Aminoisoquinoline (B73089), provide a baseline. The introduction of an electron-donating hydroxyl (-OH) group at the C-7 position would be expected to cause an upfield shift (to a lower ppm value) for the nearby protons, particularly H-6 and H-8, due to increased electron density (shielding). The aromatic region for this compound would therefore present a unique set of coupled signals. oregonstate.educhemistryconnected.com The protons of the primary amine (-NH₂) typically appear as a broad singlet, and the phenolic -OH proton also gives a broad singlet whose chemical shift can be highly dependent on solvent, concentration, and temperature. chemistryconnected.com This -OH peak can be confirmed by adding a drop of D₂O to the NMR tube, which causes the proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum. chemistryconnected.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons 6.5 - 8.5 Multiplets (m), Doublets (d) Specific shifts and coupling patterns depend on the full substitution pattern. The -OH group at C-7 significantly influences the shifts of protons on the benzene (B151609) ring portion. oregonstate.edu
Amine Protons (NH₂) Variable (Broad) Singlet (s) Position and broadness are solvent and concentration-dependent. May exchange with D₂O. chemistryconnected.com
Hydroxyl Proton (OH) Variable (Broad) Singlet (s) Position is highly variable. Signal disappears upon D₂O exchange. chemistryconnected.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum for the parent compound, 1-Aminoisoquinoline, shows nine distinct carbon signals.

For this compound, the introduction of the hydroxyl group at C-7 would have a significant impact. The C-7 signal itself would experience a large downfield shift due to the direct attachment of the electronegative oxygen atom. Conversely, the ortho and para carbons (C-6, C-8, and C-5) would be expected to shift upfield due to the electron-donating resonance effect of the -OH group. mdpi.com These predictable shifts are crucial for confirming the position of the hydroxyl substituent on the isoquinoline (B145761) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C1 (bearing -NH₂) ~155-160 The amino group has a strong influence on this carbon's chemical shift.
C3, C4, C5, C6, C8 ~105-135 These aromatic carbons are influenced by both the nitrogen in the pyridine (B92270) ring and the hydroxyl group in the benzene ring.
C7 (bearing -OH) ~150-155 Significantly deshielded by the directly attached oxygen atom.
C4a, C8a (bridgehead) ~125-140 Chemical shifts are characteristic of quaternary carbons at ring junctions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₈N₂O), the expected exact molecular weight is approximately 160.06 g/mol . The molecular ion peak (M⁺) in the mass spectrum would appear at an m/z value corresponding to this mass. The parent compound, 1-Aminoisoquinoline (C₉H₈N₂), has a molecular weight of 144.17 g/mol , and its mass spectrum shows a prominent molecular ion peak at m/z 144. nih.gov

The fragmentation of this compound would likely involve pathways characteristic of both phenols and amino-substituted heterocycles. A common fragmentation for phenolic compounds is the loss of a carbon monoxide (CO) molecule, which would result in a fragment ion at M-28. Another likely fragmentation is the loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation of nitrogen-containing heterocycles, leading to a fragment at M-27. Analysis of these fragment ions helps to confirm the presence of the key functional groups.

Application of Signal Amplification by Reversible Exchange (SABRE) Hyperpolarization Technique

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signal intensities, often by several orders of magnitude. rsc.org This allows for the rapid analysis of low-concentration samples that would be otherwise difficult or impossible to detect by conventional NMR. nih.gov The SABRE method utilizes parahydrogen as a source of nuclear spin order, which is transferred to a substrate molecule via a polarization transfer catalyst, typically an iridium complex. rsc.org

The technique has been successfully applied to 1-Aminoisoquinoline (1-AIQ). rsc.org The mechanism involves the reversible binding of both parahydrogen and the 1-AIQ substrate to the iridium center. The nitrogen atom of the isoquinoline ring is key to this interaction. During the brief lifetime of this complex, the spin order from the parahydrogen-derived hydrides is transferred to the protons of the 1-AIQ molecule. rsc.org

Given that this compound possesses the same 1-aminoisoquinoline core structure, including the essential nitrogen atom for catalytic binding, it is an excellent candidate for SABRE hyperpolarization. This technique could enable high-sensitivity ¹H and ¹³C NMR analysis at natural isotopic abundance, even for very dilute solutions, facilitating detailed structural studies and reaction monitoring. rsc.org The ability to rapidly acquire 2D NMR spectra, such as COSY and HMBC, on hyperpolarized samples further expands the utility of this method for complete structural elucidation. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

N-H Stretches: A primary amine (-NH₂) typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretches: Absorption bands just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.

C=C and C=N Stretches: The 1450-1650 cm⁻¹ region will contain multiple sharp bands corresponding to the stretching vibrations within the fused aromatic ring system.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is expected for the phenolic C-O stretching vibration.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong, sharp signals in the Raman spectrum, which are useful for fingerprinting the isoquinoline core. researchgate.net The presence of these key vibrational modes in the IR and Raman spectra would serve as definitive evidence for the principal functional groups within the this compound structure.

Computational Chemistry and Theoretical Modeling of 1 Aminoisoquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.com By applying DFT, researchers can calculate a variety of molecular properties and reactivity descriptors that govern the chemical behavior of compounds like 1-aminoisoquinoline (B73089).

Quantum chemical calculations for 1-aminoisoquinoline have been performed using DFT with the B3LYP functional combined with various basis sets such as 6-311G(d,p) and cc-pVTZ to determine its optimized geometry and energetic stability. researchgate.net The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of these orbitals and the resulting HOMO-LUMO energy gap are key indicators of chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap generally implies higher chemical reactivity.

Further insights are gained from Natural Bond Orbital (NBO) analysis, which investigates intramolecular charge transfer and hyperconjugative interactions. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

Local reactivity descriptors, such as Fukui functions, are calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For instance, a site is favored for a nucleophilic attack if the condensed Fukui function (f+) value is high. mdpi.com These theoretical calculations provide a comprehensive understanding of the molecule's reactivity profile.

Table 1: Global Reactivity Descriptors Calculated using DFT Note: This table contains representative data for conceptual understanding and is not specific to 1-Aminoisoquinolin-7-ol (B6227316).

DescriptorSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity, stability
Ionization PotentialI-EHOMOEnergy to remove an electron
Electron AffinityA-ELUMOEnergy released when adding an electron
Electronegativityχ(I + A) / 2Power to attract electrons
Chemical Hardnessη(I - A) / 2Resistance to charge transfer
Chemical SoftnessS1 / ηMeasure of polarizability

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. Isoquinoline (B145761) and quinazoline (B50416) derivatives have been the subject of numerous docking studies to explore their potential as inhibitors for various enzymes and receptors. nih.govresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, such as a derivative of 1-aminoisoquinoline, is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.gov

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. researchgate.neteurekaselect.com For example, studies on isoquinoline-1,3-dione derivatives as CDK4 inhibitors have used docking to explore the binding mode and rationalize structure-activity relationships. nih.gov Similarly, isoquinoline derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), with docking studies identifying crucial interactions with catalytic residues. eurekaselect.com These simulations provide a structural basis for the ligand's activity and guide the design of new, more potent molecules. nih.gov

Table 2: Example of Molecular Docking Results Note: This table presents hypothetical data to illustrate typical docking simulation outputs.

LigandTarget ProteinDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Compound APARP-1-8.5His862, Ser864, Arg878Hydrogen Bond, Pi-Alkyl
Compound BCDK4-9.2Val96, His100, Asp158Hydrogen Bond, Hydrophobic
Compound CSARS-CoV-2 Mpro-7.9Cys145, His41, Met165Hydrogen Bond, Pi-Sulfur

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For flexible molecules, understanding the conformational landscape is essential as the biological activity is often dependent on a specific low-energy conformation. nih.gov

The potential energy surface (PES) of a molecule can be explored using computational methods to identify stable conformers, which correspond to local minima on the energy landscape. nih.gov High-level quantum chemistry calculations can determine the precise molecular structures and relative energies of these conformers. rsc.org For molecules with flexible parts, such as the saturated ring in 1,2,3,4-tetrahydroquinoline (B108954) (a related structural motif), multiple stable conformations can exist. rsc.org

The energy barriers separating these conformers determine the rate of interconversion. rsc.org If the barriers are low, the molecule may be highly flexible, and conformational cooling might lead to the population of only the most stable conformer under certain experimental conditions. rsc.org Exploring the energy landscape helps to understand the molecule's structural dynamics and how it might adapt its shape to fit into a binding site, a concept relevant to both induced-fit and conformational selection binding mechanisms. nih.gov

Table 3: Relative Energies of Hypothetical Conformers Note: This table illustrates the kind of data obtained from a conformational analysis.

ConformerRelative Energy (kcal/mol)Relative Population at 298 K (%)Key Dihedral Angle(s) (°)
1 (Global Minimum)0.0075.3178.5
20.8518.1-65.2
31.506.670.3

Q & A

Q. What are the primary synthetic routes for 1-Aminoisoquinolin-7-ol, and how do reaction parameters influence yield and purity?

  • Methodological Answer : this compound is synthesized via two main routes: (1) nucleophilic substitution starting from isoquinoline derivatives and (2) hydrogenation under controlled pressure. Key parameters include temperature (room temperature to 100°C for substitution), catalyst selection, and molar ratios of reactants. For example, triflate catalysts enhance reaction efficiency in substitution pathways, while hydrogenation requires precise pressure control to avoid side products .

Q. Table 1. Synthetic Methods and Optimization Parameters

MethodKey ConditionsCritical Parameters
Nucleophilic SubstitutionTriflate catalyst, 25–100°CTemperature, catalyst loading
HydrogenationH₂ gas, Pd/C catalystPressure, reaction time

Q. How is the structure of this compound characterized, and what analytical techniques are most effective?

  • Methodological Answer : Structural confirmation relies on spectroscopic and thermal analysis:
  • NMR Spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify amino (-NH₂) and hydroxyl (-OH) group positions.
  • IR Spectroscopy : Identifies N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.
  • Melting Point Analysis : 120–122°C confirms purity .

Q. Table 2. Key Physical Properties

PropertyValue/RangeMethod
Melting Point120–122°CDifferential Scanning Calorimetry
SolubilityPolar solventsSolubility assays (H₂O, EtOH)

Advanced Research Questions

Q. What mechanisms underlie the antitumor activity of this compound, and how are its enzyme inhibition properties evaluated?

  • Methodological Answer : The compound inhibits Cdc25B phosphatase, a regulator of cell cycle progression, by competitively binding to its active site. Researchers use:
  • In Vitro Enzyme Assays : Measure IC₅₀ values via colorimetric substrates (e.g., p-nitrophenyl phosphate).
  • Cell Proliferation Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Molecular Docking : Predict binding interactions using software like AutoDock Vina .

Q. How can researchers address the solubility limitations of this compound in non-polar solvents for pharmacological applications?

  • Methodological Answer : Strategies to enhance solubility include:
  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro studies.
  • Prodrug Design : Modify hydroxyl/amino groups with ester or amide moieties to improve lipophilicity.
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles for sustained release in vivo .

Q. What strategies are employed to enhance the selectivity of this compound derivatives in targeting specific biological pathways?

  • Methodological Answer : Selectivity is optimized via:
  • Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., halogens, methyl groups) at positions 2 or 3 to modulate target affinity.
  • Computational Modeling : Predict off-target effects using QSAR or machine learning tools.
  • Kinetic Selectivity Assays : Compare inhibition rates of target vs. non-target enzymes (e.g., Cdc25B vs. PTP1B phosphatases) .

Data Contradiction and Validation

Q. How should researchers validate synthetic protocols when encountering inconsistent yields across studies?

  • Methodological Answer : Use Design of Experiments (DOE) to isolate critical variables (e.g., temperature, catalyst ratio). For example:
  • Response Surface Methodology (RSM) : Maps interactions between parameters to identify optimal conditions.
  • Reproducibility Checks : Validate protocols using independent labs or round-robin testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.